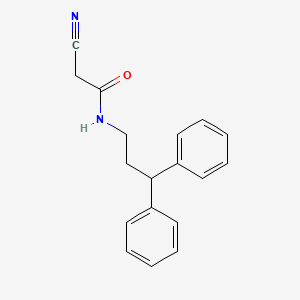

2-cyano-N-(3,3-diphenylpropyl)acetamide

Description

Significance of Cyanoacetamide and Diphenylpropyl Moieties in Organic Chemistry

The two primary structural components of the title compound, the cyanoacetamide and diphenylpropyl moieties, are significant in their own right within the realm of organic and medicinal chemistry.

The cyanoacetamide moiety is a highly versatile precursor in organic synthesis. benthamdirect.com Its polyfunctional nature, possessing both electrophilic and nucleophilic sites, makes it an ideal starting material for constructing a wide array of heterocyclic compounds, such as pyridines, pyrimidines, thiazoles, and quinolines. researchgate.netekb.eg The reactivity of the active methylene (B1212753) group and the carbonyl and cyano functions allows for participation in various condensation and cyclization reactions. researchgate.net This utility has made cyanoacetamide derivatives crucial intermediates for creating novel and synthetically challenging molecular systems. researchgate.net

The diphenylpropyl moiety, specifically the 3,3-diphenylpropylamine (B135516) group, is a recognized scaffold in medicinal chemistry. Derivatives of this structure have been investigated for a range of therapeutic applications, including as analgesics and agents for cardiovascular diseases. ontosight.aiwikipedia.orgdrugbank.com The two phenyl rings contribute to the molecule's rigidity and lipophilicity, which can influence its interaction with biological targets. ontosight.ai This scaffold is often conjugated with other chemical agents to create bifunctional molecules with specific pharmacological profiles. wikipedia.org

A selection of well-known compounds containing the diphenylpropylamine scaffold is detailed in the table below.

| Compound Name | Therapeutic Class | CAS Number |

| Prenylamine | Vasodilator | 390-64-7 |

| Fendiline | Vasodilator | 13042-18-7 |

| Droprenilamine | Vasodilator | 57653-27-7 |

| Lercanidipine | Antihypertensive | 100427-26-7 |

| Bezitramide | Opioid Analgesic | 15301-48-1 |

Overview of Amide-Containing Compounds in Advanced Chemical Research

Amide-containing compounds are fundamental to chemistry and biology. The amide bond is a cornerstone of peptides and proteins and is a prevalent feature in a vast number of synthetic molecules, including a significant percentage of all pharmaceuticals. researchgate.netlibretexts.org

In advanced chemical research, the amide group is valued for several key properties:

Stability : The amide bond is relatively stable to hydrolysis compared to other carbonyl derivatives like esters, which imparts robustness to molecules under physiological conditions. libretexts.org

Structural Role : The planarity of the amide bond due to resonance restricts conformational freedom, playing a crucial role in defining the three-dimensional structure of larger molecules like proteins and synthetic polymers.

Hydrogen Bonding : Amides can act as both hydrogen bond donors (N-H) and acceptors (C=O), enabling them to form strong intermolecular interactions that are critical for molecular recognition and binding to biological targets. drugbank.com

The synthesis of the amide bond is one of the most important and frequently performed reactions in organic chemistry. researchgate.net Research continues to focus on developing more efficient and environmentally benign methods for amide formation, moving beyond classical methods that often require coupling reagents that generate significant waste. researchgate.netresearchgate.net

Historical Context of Related Chemical Architectures

The study of the chemical architectures related to 2-cyano-N-(3,3-diphenylpropyl)acetamide has evolved over more than a century of chemical research.

The chemistry of amides has its roots in the 19th century with the work of scientists who first identified and synthesized these compounds. acs.org Key developments in amide synthesis, such as the Schotten-Baumann reaction (reaction of an amine with an acid chloride), were established in the 1880s and remain fundamental today. masterorganicchemistry.com The profound importance of the amide bond in biochemistry was solidified with the understanding of the peptide structure of proteins in the early 20th century.

The utility of cyanoacetamide as a building block in heterocyclic synthesis is a more recent development, gaining significant traction in the latter half of the 20th century. A 1999 review on the chemistry of cyanothioacetamide, a related compound, highlighted the growing interest in this class of reagents. researchgate.net Subsequent comprehensive reviews in the 21st century have further cataloged the extensive use of cyanoacetamide derivatives in creating complex molecular structures, driven by the search for new pharmacologically active agents. researchgate.net Modern synthetic methods, such as microwave-assisted reactions, have been applied to the Knoevenagel condensation of cyanoacetamides, demonstrating the ongoing evolution of this area of chemistry.

The exploration of diphenylpropylamine derivatives is rooted in the field of medicinal chemistry. The systematic modification of this scaffold to explore structure-activity relationships has led to the development of several drugs, with patents for some derivatives dating back to the 1970s. wikipedia.org This progression reflects a classic drug design strategy of optimizing a core chemical structure to enhance therapeutic effects and improve safety profiles.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-N-(3,3-diphenylpropyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O/c19-13-11-18(21)20-14-12-17(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,17H,11-12,14H2,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXJANFDJSGONRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCNC(=O)CC#N)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Cyano N 3,3 Diphenylpropyl Acetamide and Analogues

Strategic Approaches to C-N Bond Formation in N-Substituted Acetamides

The formation of the amide bond (C-N bond) is the cornerstone of synthesizing N-substituted acetamides. Various strategic approaches have been developed to achieve this transformation efficiently, with a focus on yield, purity, and reaction conditions.

Condensation Reactions with Cyanoacetamide Derivatives

A primary and straightforward method for the synthesis of N-substituted cyanoacetamides is the direct condensation of a primary or secondary amine with a cyanoacetic acid derivative. In the case of 2-cyano-N-(3,3-diphenylpropyl)acetamide, this involves the reaction of 3,3-diphenylpropylamine (B135516) with either cyanoacetic acid itself or one of its activated forms, such as an ester (e.g., ethyl cyanoacetate).

The direct reaction between an amine and a carboxylic acid to form an amide typically requires high temperatures to drive off the water formed, which can be detrimental to sensitive functional groups. To circumvent this, coupling agents are often employed to activate the carboxylic acid. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are used to facilitate the reaction under milder conditions. For instance, the synthesis of 2-cyano-N,N-diethylacetamide has been achieved by reacting N,N-diethylamine with cyanoacetic acid in the presence of dicyclohexylcarbodiimide. googleapis.com This approach is broadly applicable to a range of amines.

Alternatively, the reaction of an amine with an ester of cyanoacetic acid, such as ethyl cyanoacetate (B8463686), is a common and effective method. This aminolysis reaction is often carried out by heating the amine and the ester, sometimes in the presence of a catalyst. For example, various N-substituted cyanoacetamides have been prepared by reacting the corresponding amine with ethyl cyanoacetate, with reaction temperatures ranging from 120-200°C. patsnap.com

The following table summarizes typical condensation reactions for the synthesis of N-substituted cyanoacetamides.

| Amine | Cyanoacetic Acid Derivative | Coupling Agent/Conditions | Product | Reference |

| N,N-Diethylamine | Cyanoacetic Acid | Dicyclohexylcarbodiimide, THF, reflux | 2-cyano-N,N-diethylacetamide | googleapis.com |

| m-Methoxyaniline | Ethyl Cyanoacetate | Heat (150-200°C) | 2-cyano-N-(m-methoxyphenyl)acetamide | patsnap.com |

| Various Amines | Methylcyanoacetate | Direct reaction | N-substituted-2-cyanoacetamides | ekb.eg |

Utilization of Active Methylene (B1212753) Reagents in Cyanoacetamide Synthesis

The methylene group in cyanoacetamide and its derivatives is flanked by two electron-withdrawing groups (a cyano group and a carbonyl group), rendering the protons on this carbon acidic and the group itself "active". This reactivity is fundamental to many synthetic transformations. While the primary synthesis of the amide bond does not directly involve the active methylene group, its presence is a key feature of the target molecule and its reactivity is often exploited in the synthesis of more complex derivatives.

The active methylene group readily participates in Knoevenagel condensation reactions with aldehydes and ketones. This reaction involves the base-catalyzed condensation of the active methylene compound with a carbonyl compound, followed by dehydration to yield an α,β-unsaturated product. For example, 2-cyanoacetamide (B1669375) can be reacted with various aromatic aldehydes in the presence of a base like piperidine (B6355638) or an ammonium (B1175870) salt to form α,β-unsaturated cyanoacrylamides. nih.gov

While not a direct method for C-N bond formation of the primary amide, this reactivity is integral to the broader chemistry of cyanoacetamides and is a key pathway for the synthesis of analogues.

Multi-Component Reaction (MCR) Pathways for Derivative Preparation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing portions of all the reactants, offer a highly efficient route to complex molecules. Cyanoacetamide and its derivatives are excellent substrates for various MCRs, leading to a diverse range of heterocyclic compounds.

One of the most well-known MCRs involving cyanoacetamide is the Gewald reaction. In this reaction, an α-cyano ester (or cyanoacetamide), a carbonyl compound, and elemental sulfur react in the presence of a base to form a polysubstituted 2-aminothiophene. This reaction highlights the utility of the active methylene group and the cyano function in building complex heterocyclic systems in a single step.

While a direct MCR for the synthesis of this compound is not prominently described, the principles of MCRs are widely applied to generate libraries of related compounds. The versatility of the cyanoacetamide core makes it a valuable building block in combinatorial chemistry and drug discovery.

Synthesis of the 3,3-Diphenylpropylamine Moiety and its Integration into the Amide Framework

The synthesis of the target molecule is critically dependent on the availability of the 3,3-diphenylpropylamine precursor. This amine is not commercially common and typically requires a multi-step synthesis.

A common route to 3,3-diphenylpropylamine starts from diphenylacetonitrile (B117805) or a related diphenylmethane (B89790) derivative. For example, a process has been described for obtaining 3,3-diphenylpropylamines that involves a chemoselective reduction of an acid group in the presence of an ester group in precursor molecules. Another patented method describes the preparation of N-methyl-3,3-diphenylpropylamine starting from cinnamonitrile (B126248) and benzene (B151609) via a Friedel-Crafts alkylation to form 3,3-diphenylpropionitrile. This intermediate is then catalytically hydrogenated to yield 3,3-diphenylpropylamine.

Once 3,3-diphenylpropylamine is obtained, its integration into the final amide framework is achieved through the C-N bond formation strategies discussed in section 2.1.1. The most direct method would be the condensation of 3,3-diphenylpropylamine with cyanoacetic acid, likely facilitated by a coupling agent like EDC or DCC to ensure high yield and avoid harsh reaction conditions. A patent for related compounds suggests the use of 3,3-diphenylpropyl as a substituent in the synthesis of complex heterocyclic structures, indicating its successful incorporation into amide-like frameworks. google.com

Optimization of Reaction Conditions and Process Efficiency

To improve the sustainability and efficiency of synthesizing this compound and its analogues, modern synthetic techniques are being employed. These methods aim to reduce reaction times, increase yields, and minimize waste.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical reactions. The use of microwave irradiation can lead to dramatic reductions in reaction times, from hours to minutes, and often results in higher yields and purer products compared to conventional heating methods.

The synthesis of amides is particularly amenable to microwave assistance. The direct amidation of carboxylic acids and amines, which often requires high temperatures and long reaction times under conventional heating, can be significantly expedited. For example, a green chemistry approach for the direct synthesis of amides from carboxylic acids and amines under solvent-free conditions using a catalytic amount of ceric ammonium nitrate (B79036) in an open microwave reactor has been reported. researchgate.net This method provides a rapid and efficient route to amide bond formation.

Microwave-assisted Knoevenagel condensations involving cyanoacetamide have also been shown to be highly effective. The synthesis of α,β-unsaturated cyanoacetamide derivatives has been achieved in seconds with high yields by irradiating a mixture of an aromatic aldehyde, 2-cyanoacetamide, and a catalyst with microwaves. nih.gov

The application of microwave-assisted protocols to the condensation of 3,3-diphenylpropylamine with a cyanoacetic acid derivative could significantly improve the efficiency of the synthesis of this compound. The following table illustrates the typical improvements seen with microwave-assisted synthesis compared to conventional methods for related reactions.

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

| Amide Synthesis | Hours | Minutes | Often higher yields and purity | researchgate.net |

| Knoevenagel Condensation | Hours | Seconds to Minutes | Significant | nih.gov |

| Benzimidazole Synthesis | 27 hours | 30 minutes | Noticeable |

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into the synthesis of this compound and its analogues is pivotal for developing environmentally benign and sustainable processes. Key to this is the adoption of methodologies that enhance energy efficiency, utilize safer solvents, and employ catalytic reagents over stoichiometric ones.

One prominent green strategy involves the use of microwave irradiation to accelerate chemical reactions. For instance, the synthesis of various α,β-unsaturated 2-cyanoacetamide derivatives has been successfully achieved using microwave-induced methods. nih.gov This approach significantly reduces reaction times, often from hours to seconds, and can lead to higher yields with minimal byproduct formation compared to conventional heating methods. nih.gov The application of such a technique to the Knoevenagel condensation, a potential step in the synthesis of analogues, showcases the alignment with green chemistry principles. nih.gov

Another cornerstone of green synthetic design is the use of catalysts to minimize waste. The synthesis of cyanoacetamide derivatives has been demonstrated using ammonium acetate (B1210297) as a catalyst under microwave irradiation, which is a more environmentally friendly option compared to more hazardous reagents. nih.gov The ideal green synthesis would also incorporate the use of renewable feedstocks and non-toxic solvents, or even solvent-free conditions, further reducing the environmental impact of the chemical process. syr.edu

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Cyanoacetamide Derivatives

| Parameter | Conventional Method | Green Method (Microwave-Assisted) |

|---|---|---|

| Energy Source | Oil bath, heating mantle | Microwave irradiation |

| Reaction Time | Several hours | 40 seconds |

| Catalyst | Often requires stronger, more hazardous bases | Ammonium acetate |

| Solvent | Often requires organic solvents | Solvent-free conditions possible |

| Yield | Variable | Often high to excellent (e.g., 98.6%) nih.gov |

| Environmental Impact | Higher energy consumption, potential for hazardous waste | Lower energy consumption, reduced waste |

Catalytic Methodologies for Amide Formation

The formation of the amide bond is the central transformation in the synthesis of this compound. Modern catalytic methods offer significant advantages over traditional coupling-reagent-based approaches, which often generate substantial waste and require difficult purification procedures. researchgate.net

Transition metal catalysis, particularly with ruthenium, has proven effective for the direct synthesis of amides from alcohols and amines, liberating dihydrogen as the only byproduct. researchgate.net Ruthenium N-heterocyclic carbene complexes, for example, can catalyze this transformation efficiently, avoiding the need for stoichiometric additives. researchgate.net Another emerging area is the use of manganese dioxide as a catalyst for the conversion of nitriles to amides, which requires the presence of water. acs.org

Visible-light photoredox catalysis represents a cutting-edge, sustainable strategy for amide bond formation. nih.gov This methodology allows for the preparation of a wide variety of amides under mild reaction conditions, often at room temperature. nih.gov For example, photocatalytic systems using ruthenium complexes like [Ru(phen)₃]²⁺ can mediate the oxidative amidation of various starting materials. nih.gov These radical-based reactions provide a robust alternative to conventional condensation methods. nih.gov

Table 2: Overview of Catalytic Methods for Amide Synthesis

| Catalytic System | Starting Materials | Key Features |

|---|---|---|

| Ruthenium N-Heterocyclic Carbene Complexes | Alcohols and Amines | Direct amidation, H₂ as byproduct, no stoichiometric additives required. researchgate.net |

| Manganese Dioxide (MnO₂) | Nitriles and Water | Heterogeneous catalysis, requires water for hydrolysis. acs.org |

**2.4. Derivatization Strategies for Structural Modification of the this compound Core

The core structure of this compound offers multiple sites for chemical modification, allowing for the systematic exploration of structure-activity relationships. These derivatization strategies can be focused on the cyano group, the amide nitrogen, or the diphenylpropyl moiety.

Derivatization Strategies for Structural Modification of the this compound Core

Modifications at the Cyano Group

The cyano group and the adjacent α-carbon (an active methylene group) are prime targets for derivatization. The active methylene protons can be deprotonated to form a nucleophile, which can then participate in various carbon-carbon bond-forming reactions.

For example, the active methylene group in related cyanoacetamide structures can react with aromatic aldehydes in a Knoevenagel condensation to yield α,β-unsaturated products. wikipedia.org This site is also reactive towards coupling with aryl diazonium salts to produce arylazo derivatives. wikipedia.org Furthermore, electrophilic substitution, such as bromination, can occur at this active methylene position. wikipedia.org These reactions demonstrate the versatility of this position for introducing a wide range of functional groups and structural motifs.

Modifications at the Amide Nitrogen

The secondary amide nitrogen in the this compound core can be subjected to N-alkylation or N-arylation to generate tertiary amide analogues.

N-Alkylation: The N-alkylation of amides with alcohols is an attractive and sustainable method, producing water as the sole byproduct. researchgate.netrsc.org This transformation can be catalyzed by various transition metal complexes, including those based on nickel. researchgate.net Another approach is the acid-catalyzed N-alkylation, which is successful when the alcohol can form a highly stabilized carbocation intermediate. flvc.org More recently, deoxygenative photochemical alkylation has emerged as a versatile method for synthesizing α-substituted secondary amines from secondary amides, which could be adapted for N-alkylation strategies. nih.gov

N-Arylation: The palladium-catalyzed Buchwald-Hartwig amination provides a powerful and general method for forming C-N bonds between amides and aryl halides or pseudohalides (e.g., triflates, nonaflates). syr.edunih.govwikipedia.org The development of specialized biaryl phosphine (B1218219) ligands has been crucial for expanding the scope of this reaction to include the challenging N-arylation of acyclic secondary amides. acs.orgnih.gov This methodology allows for the introduction of a diverse array of substituted and unsubstituted aryl and heteroaryl groups onto the amide nitrogen.

Table 3: Potential Derivatization Reactions at the Amide Nitrogen

| Reaction Type | Reagents | Catalyst/Conditions | Product Type |

|---|---|---|---|

| N-Alkylation | Alcohol (R'-OH) | Transition metal catalyst (e.g., Ni, Ru) or Acid catalyst | Tertiary Amide (N-alkylated) rsc.orgflvc.org |

| N-Arylation | Aryl Halide/Triflate (Ar-X) | Palladium catalyst with specialized phosphine ligand (e.g., XPhos, BrettPhos) nih.gov | Tertiary Amide (N-arylated) |

Functionalization of the Diphenylpropyl Moiety

The two phenyl rings of the diphenylpropyl group are susceptible to electrophilic aromatic substitution (SEAr), a fundamental reaction class for functionalizing aromatic systems. wikipedia.org The alkyl chain attached to the benzene rings acts as an activating, ortho, para-directing group. masterorganicchemistry.com

Standard SEAr reactions can be employed to introduce a variety of substituents onto the phenyl rings:

Halogenation: Introduction of chloro, bromo, or iodo groups using Cl₂, Br₂, or I₂ with a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). wikipedia.org

Nitration: Introduction of a nitro group (–NO₂) using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (–SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups using an alkyl/acyl halide with a Lewis acid catalyst like AlCl₃. wikipedia.org

Beyond classical SEAr, modern transition metal-catalyzed C–H activation/functionalization offers more advanced and selective methods for modifying the phenyl rings. nih.govnih.gov These strategies can enable the introduction of functional groups at positions that are not easily accessible through traditional electrophilic substitution, such as the meta position, by using specialized directing groups and catalysts. rsc.org The benzylic C-H bond of the diphenylpropyl moiety could also be a target for functionalization through radical or metal-catalyzed pathways. nih.gov

Advanced Spectroscopic and Structural Elucidation of 2 Cyano N 3,3 Diphenylpropyl Acetamide Architectures

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR and ¹³C NMR Spectroscopic Analysis

The ¹H NMR spectrum of 2-cyano-N-(3,3-diphenylpropyl)acetamide is expected to show distinct signals corresponding to each unique proton environment. The two phenyl rings would produce complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methine proton (-CH) adjacent to the phenyl groups would appear as a triplet, coupled to the adjacent methylene (B1212753) group. The methylene protons (-CH₂-) in the propyl chain would exhibit distinct chemical shifts and multiplicities based on their proximity to the amide and diphenylmethyl groups. The amide proton (N-H) would likely appear as a broad singlet or a triplet, depending on solvent and temperature conditions, while the methylene protons of the acetamide (B32628) moiety (-CH₂CN) would present as a singlet.

¹³C NMR spectroscopy, which detects the carbon backbone, would complement the ¹H NMR data. The spectrum would show characteristic signals for the nitrile carbon (C≡N), the amide carbonyl carbon (C=O), the aromatic carbons of the two phenyl rings, and the aliphatic carbons of the propyl chain and acetamide group. The chemical shifts of these carbons provide unambiguous evidence for the molecular framework.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

|---|---|---|

| Phenyl-H | 7.0 - 7.5 (m) | 125 - 145 |

| Amide N-H | 5.5 - 8.5 (br s or t) | N/A |

| Diphenylmethyl -CH | 4.0 - 4.5 (t) | 45 - 55 |

| Propyl -CH₂- (adjacent to CH) | 2.2 - 2.7 (q) | 35 - 45 |

| Propyl -CH₂- (adjacent to NH) | 3.2 - 3.6 (q) | 38 - 48 |

| Acetamide -CH₂- | 3.4 - 3.8 (s) | 25 - 35 |

| Nitrile -C≡N | N/A | 115 - 120 |

| Amide -C=O | N/A | 165 - 175 |

Note: This table represents expected chemical shift ranges. Actual experimental values may vary based on solvent and other conditions. (m = multiplet, t = triplet, q = quartet, s = singlet, br s = broad singlet)

Advanced 2D NMR Techniques for Connectivity Determination

To definitively assign all proton and carbon signals and confirm the bonding network, advanced 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This technique would establish the connectivity between adjacent protons, for instance, confirming the coupling between the -CH and -CH₂- protons in the propyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. It would be crucial for confirming the connectivity across the amide bond (e.g., correlating the propyl -CH₂- protons to the amide carbonyl carbon) and linking the acetamide methylene group to the nitrile and carbonyl carbons.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a molecule and to gain structural insights from its fragmentation patterns. For this compound (C₁₈H₁₈N₂O), the expected exact mass is approximately 278.1419 g/mol . High-resolution mass spectrometry (HRMS) would confirm this molecular formula.

Under electron ionization (EI), the molecule would likely undergo characteristic fragmentation. Key fragmentation pathways would include:

Benzylic cleavage: Loss of a phenyl radical (C₆H₅•) to form a stable diphenylmethyl cation or related fragments.

Amide bond cleavage: Cleavage of the N-C bond or the C-C(=O) bond, leading to fragments corresponding to the diphenylpropylamine moiety and the cyanoacetyl moiety.

McLafferty rearrangement: If sterically feasible, this could lead to neutral losses.

Table 2: Predicted Mass Spectrometry Fragments

| m/z Value (Predicted) | Possible Fragment Identity |

|---|---|

| 278 | [M]⁺ (Molecular Ion) |

| 193 | [CH(C₆H₅)₂CH₂CH₂]⁺ |

| 167 | [CH(C₆H₅)₂]⁺ (Diphenylmethyl cation) |

| 69 | [CH₂CNCO]⁺ |

Note: This table shows plausible major fragments. The actual fragmentation pattern can be complex and dependent on ionization conditions.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to display several characteristic absorption bands.

Table 3: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C≡N (Nitrile) | Stretching | 2220 - 2260 |

| C=O (Amide I) | Stretching | 1630 - 1680 |

The presence of a sharp, medium-intensity band around 2240 cm⁻¹ would be a clear indication of the nitrile group. The strong absorption band for the amide C=O stretch (Amide I band) and the N-H bending band (Amide II band) would confirm the secondary amide linkage.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and conformational details. While specific crystallographic data for this compound is not publicly available, a successful crystal structure determination would reveal the three-dimensional arrangement of the molecule, including the torsion angles of the propyl chain and the relative orientation of the two phenyl rings.

Analysis of Polymorphism and Supramolecular Assembly

Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical aspect of solid-state chemistry. Different polymorphs can have distinct physical properties. Investigation into the crystallization conditions of this compound would be required to determine if it exhibits polymorphism.

The supramolecular assembly in the crystal lattice would be largely dictated by intermolecular interactions. The most significant interaction would be hydrogen bonding between the amide N-H donor of one molecule and the amide C=O oxygen acceptor of a neighboring molecule. These interactions typically lead to the formation of one-dimensional chains or two-dimensional sheets, which then pack to form the final crystal structure. Weaker C-H···O or C-H···π interactions may also play a role in stabilizing the crystal packing.

Hydrogen Bonding Networks in Crystalline Forms

The crystal packing of cyanoacetamide derivatives is consistently dominated by hydrogen bonding interactions, which play a crucial role in the formation of stable, extended networks. The primary hydrogen bond donor is the amide N-H group, while the carbonyl oxygen (C=O) and the nitrile nitrogen (C≡N) atoms typically act as acceptors.

In analogous structures, such as (R)-2-Cyano-N-(1-phenylethyl)acetamide, molecules are linked into chains by N—H⋯O hydrogen bonds. researchgate.net Weaker C—H⋯O interactions also contribute to the stability of the crystal lattice. researchgate.net Similarly, in 2-cyano-N-(furan-2-ylmethyl)acetamide, molecules are linked by both N—H⋯O and C—H⋯O hydrogen bonds, forming chains. nih.gov A notable feature in this furan derivative is the bifurcated nature of the carbonyl oxygen atom, which acts as an acceptor for two different hydrogen bonds, leading to the formation of a ring motif described as R¹₂(6). nih.gov

The crystal structure of 2-Cyano-N-(2-hydroxyphenyl)acetamide is stabilized by a hydrogen-bonded network that extends in multiple directions. researchgate.net This highlights the capability of even simple derivatives to form complex and robust three-dimensional architectures. In N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide, a related acetamide, molecules in the crystal are connected by N—H⋯O and C—H⋯π interactions. nih.gov

Based on these observations, it is highly probable that the crystalline form of this compound would feature prominent N—H⋯O hydrogen bonds, likely forming chains or sheets. The presence of the two phenyl rings also introduces the possibility of C—H⋯π interactions, further stabilizing the crystal packing. The nitrile group offers an additional potential hydrogen bond acceptor site, which could lead to more complex, three-dimensional networks.

Table 1: Hydrogen Bonding Parameters in Related Acetamide Derivatives

| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| (R)-2-Cyano-N-(1-phenylethyl)acetamide researchgate.net | N—H···O | --- | --- | --- | --- |

| C—H···O | --- | --- | --- | --- | |

| 2-cyano-N-(furan-2-ylmethyl)acetamide nih.gov | N—H···O | 0.86 | 2.05 | 2.906(2) | 173 |

| C—H···O | 0.97 | 2.58 | 3.473(2) | 153 | |

| N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide nih.gov | N—H···O | 0.94 | --- | --- | --- |

| C—H···π | --- | --- | --- | --- |

Note: Dashes indicate that specific numerical data was not provided in the source material.

Conformational Analysis and Isomerism of this compound Derivatives

In related structures, the dihedral angle between the acetamide group and adjacent aromatic rings is a significant conformational parameter. For instance, in (R)-2-Cyano-N-(1-phenylethyl)acetamide, the dihedral angle between the acetamide group and the benzene (B151609) ring is 68.7 (1)°. researchgate.net In 2-cyano-N-(furan-2-ylmethyl)acetamide, the acetamide unit is inclined to the furan ring by a dihedral angle of 76.7 (1)°. nih.gov For N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide, the dihedral angle between its two benzene rings is 42.0 (1)°, and the methyl and acetamide groups adopt an anti-conformation. nih.gov

Computational modeling and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) would be invaluable in exploring the potential energy surface of this molecule and identifying the most stable conformers in solution. In the solid state, the observed conformation would be a balance between these intrinsic energetic preferences and the stabilizing forces of the crystal lattice, including the hydrogen bonding networks discussed previously.

Table 2: Key Conformational Features in Related Acetamide Derivatives

| Compound | Key Dihedral Angle(s) | Angle (°) | Notes |

|---|---|---|---|

| (R)-2-Cyano-N-(1-phenylethyl)acetamide researchgate.net | Acetamide group vs. Benzene ring | 68.7 (1) | Describes the orientation of the two main functional groups. |

| 2-cyano-N-(furan-2-ylmethyl)acetamide nih.gov | Acetamide unit vs. Furan ring | 76.7 (1) | Indicates a nearly perpendicular arrangement. |

| N-(2-Methyl-3-oxo-1,3-diphenylpropyl)acetamide nih.gov | Benzene ring vs. Benzene ring | 42.0 (1) | Shows the relative orientation of the two aromatic rings. |

| Methyl group vs. Acetamide group | --- | Anti-conformation observed. |

Note: Dashes indicate that a specific numerical value was not provided in the source material.

Computational Chemistry and Theoretical Investigations of 2 Cyano N 3,3 Diphenylpropyl Acetamide Systems

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov For 2-cyano-N-(3,3-diphenylpropyl)acetamide, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311G(d,p), are employed to determine its most stable three-dimensional conformation (optimized geometry). researchgate.net These calculations provide precise data on bond lengths, bond angles, and dihedral angles that characterize the molecule's architecture.

The structure of this compound features a flexible propyl chain, two phenyl rings, and a cyano-activated acetamide (B32628) group. DFT optimization would reveal the preferred spatial arrangement of the bulky diphenylpropyl group relative to the polar cyanoacetamide moiety, identifying the global minimum on the potential energy surface. The electron-withdrawing nature of the cyano and carbonyl groups significantly influences the electron density distribution across the molecule, a feature that can be visualized using molecular electrostatic potential (MEP) maps. nih.gov MEP maps illustrate regions of positive and negative electrostatic potential, identifying likely sites for electrophilic and nucleophilic attack. nih.gov

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic properties and reactivity. researchgate.net The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. mdpi.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comresearchgate.net For this compound, DFT calculations would likely show the HOMO localized around the electron-rich phenyl rings and the amide nitrogen, while the LUMO would be concentrated on the electron-deficient cyano and carbonyl carbons. This distribution dictates the molecule's behavior in charge-transfer interactions.

Interactive Table 1: Representative Frontier Orbital Energies and Energy Gap

This table presents hypothetical, representative values for frontier orbital energies calculated via DFT, illustrating the typical output of such an analysis for an organic molecule like this compound.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential and electron-donating ability. |

| ELUMO | -1.75 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | 5.10 | The difference between ELUMO and EHOMO; a key indicator of molecular stability and reactivity. A larger gap implies higher stability. mdpi.com |

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. nih.gov These descriptors provide a theoretical framework for predicting chemical behavior based on fundamental electronic properties.

Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the power of an atom or group to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. mdpi.com

Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts a maximal amount of electronic charge from the environment. It is calculated as ω = μ² / 2η, where μ is the chemical potential (μ = -χ). nih.gov

These descriptors for this compound would quantify its propensity to participate in various chemical reactions.

Interactive Table 2: Hypothetical Global Chemical Reactivity Descriptors

This table provides illustrative values for chemical reactivity descriptors derived from the HOMO-LUMO energies in the previous table. These values help in predicting the chemical behavior of the molecule.

| Descriptor | Formula | Calculated Value (eV) | Interpretation |

| Ionization Potential (I) | I ≈ -EHOMO | 6.85 | Indicates the energy needed to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | 1.75 | Represents the energy released upon gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | 4.30 | Measures the molecule's ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | 2.55 | Corresponds to half the HOMO-LUMO gap; signifies resistance to deformation of the electron cloud. |

| Electrophilicity Index (ω) | ω = μ² / 2η | 3.62 | Quantifies the molecule's capacity to act as an electrophile. nih.gov |

Molecular Dynamics Simulations for Conformational Space Exploration

Due to the presence of multiple rotatable single bonds, particularly in the diphenylpropyl chain, this compound can adopt a vast number of different conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space and understand the molecule's dynamic behavior over time. nih.gov

In an MD simulation, the molecule is treated as a classical system of atoms, and Newton's equations of motion are solved iteratively to trace the trajectory of each atom. This process, often performed using software like GROMACS with a suitable force field (e.g., AMBER), simulates the molecule's movement in a given environment (such as in a vacuum or solvated in water) at a specific temperature. nih.gov The simulation generates a large ensemble of conformations, allowing for the identification of low-energy, stable states and the barriers to transition between them. This provides crucial information about the molecule's flexibility and the most probable shapes it will adopt in solution.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, these methods can be used to study potential reactions such as the hydrolysis of the amide or cyano group, or addition reactions at the α-carbon.

By mapping the potential energy surface of a reaction, researchers can identify the structures of reactants, products, intermediates, and, most importantly, transition states. The calculation of the energy difference between the reactants and the transition state yields the activation energy, which is a key determinant of the reaction rate. This approach allows for a step-by-step understanding of bond-breaking and bond-forming processes, providing insights that are often difficult to obtain experimentally.

Predictive Modeling of Molecular Interactions

In medicinal chemistry, understanding how a molecule interacts with biological targets like proteins or enzymes is crucial. Predictive modeling techniques, such as molecular docking, are used to forecast the binding mode and affinity of this compound with a specific receptor.

This process involves generating a 3D model of the molecule and placing it into the binding site of a target protein whose structure is known. Docking algorithms then sample numerous orientations and conformations of the molecule within the binding site and use a scoring function to estimate the strength of the interaction. The results can predict the most likely binding pose and identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. researchgate.net This information is invaluable for understanding its potential biological activity.

Enol-Amide Tautomerism in Cyano-Activated Amides

Amides can exist in equilibrium with their tautomeric enol form. For simple amides, this equilibrium heavily favors the amide tautomer. However, the presence of strong electron-withdrawing groups on the α-carbon can significantly stabilize the enol form. nih.gov

In this compound, the electron-withdrawing cyano group on the carbon adjacent to the carbonyl group activates the α-hydrogen, making it more acidic and facilitating its transfer to the carbonyl oxygen. This results in an equilibrium between the amide form (A) and the enol form (B).

Figure 1: Enol-Amide Tautomerism

Structure Activity Relationship Sar Profiling of 2 Cyano N 3,3 Diphenylpropyl Acetamide Analogues

Qualitative Structure-Activity Relationships

Qualitative SAR studies on compounds related to the 2-cyano-N-(3,3-diphenylpropyl)acetamide scaffold have revealed several important trends regarding the influence of various structural modifications on their biological efficacy. These studies typically involve the synthesis of a series of analogues where specific parts of the molecule, such as the phenyl rings, the acetamide (B32628) linker, or the cyano group, are altered.

Research into aryl acetamide derivatives has shown that the nature and position of substituents on the aromatic rings play a critical role in determining activity. For instance, in a series of 2-aryloxy-N-(pyrimidin-5-yl)acetamide inhibitors, the eastern aryl ring demonstrated considerable tolerance for functional group modifications. The introduction of electron-withdrawing groups, such as chloro and trifluoromethyl, at the 2- and 4-positions of this ring often resulted in improved potency. mdpi.com Conversely, the presence of electron-donating groups like methyl and methoxy did not lead to superior activity compared to the parent compound. mdpi.com

In the case of cyano-substituted analogues within the same series, a preference for substitution at the 2- and 4-positions was also observed, with these modifications leading to enhanced activity. mdpi.com This suggests that electronic effects and the specific placement of substituents are key determinants of biological function. The general observation is that electron-withdrawing groups on the aryl portions of the molecule tend to be preferred over electron-donating ones. nih.gov

The table below summarizes the qualitative SAR findings for key structural modifications on analogues related to the this compound scaffold.

| Scaffold Region | Modification | Effect on Activity | Reference |

|---|---|---|---|

| Aryl Ring Substituents | Electron-withdrawing groups (e.g., Cl, CF3) at 2- or 4-position | Increased Potency | mdpi.comnih.gov |

| Cyano group at 2- or 4-position | Increased Potency | mdpi.com | |

| Electron-donating groups (e.g., CH3, OCH3) | No Improvement/Reduced Potency | mdpi.com | |

| 2-substituted compounds | Inactive | nih.gov | |

| Core Structure | Cyclization of acetamide side chain | Altered Activity (dependent on system) | researchgate.net |

These qualitative observations form the foundation for more detailed quantitative analyses and computational modeling to further refine the understanding of the SAR for this class of compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activities. nih.gov This computational technique is instrumental in drug discovery, offering predictive models that can guide the synthesis of new, more potent analogues and help to elucidate mechanisms of action. nih.gov For analogues of this compound, various QSAR methodologies have been employed to understand the specific physicochemical and structural properties that drive their activity.

2D-QSAR Methodologies

Two-dimensional QSAR (2D-QSAR) models establish a relationship between biological activity and various molecular descriptors that can be calculated from the 2D representation of the molecule. These descriptors can include physicochemical properties such as lipophilicity (log P), electronic properties (Hammett constants), steric parameters (Taft's constant), and topological indices. srmist.edu.in

The general form of a 2D-QSAR equation is: Biological Activity = function (physicochemical parameters) srmist.edu.in

For classes of compounds related to cyanoacetamides, 2D-QSAR studies often reveal the importance of lipophilicity and electronic parameters in determining their biological effects. For example, a linear relationship is often observed between activity and the partition coefficient (log P) within a certain range, while a parabolic relationship may be seen over a wider range of log P values, indicating an optimal lipophilicity for activity. srmist.edu.in The goal of these models is to create a statistically robust equation that can accurately predict the activity of unsynthesized compounds, thereby prioritizing synthetic efforts. The reliability of these models is typically assessed using statistical metrics such as the correlation coefficient (r²) and the cross-validation coefficient (q²).

3D-QSAR Techniques (e.g., CoMFA, CoMSIA)

Three-dimensional QSAR (3D-QSAR) methods extend the analysis to the 3D structure of the molecules, providing a more detailed understanding of the ligand-receptor interactions. nih.gov These techniques require the alignment of the set of molecules under study and the calculation of interaction fields around them.

Comparative Molecular Field Analysis (CoMFA) is a prominent 3D-QSAR technique that calculates steric (Lennard-Jones) and electrostatic (Coulombic) fields around the aligned molecules. The resulting field values are then correlated with biological activity using partial least squares (PLS) regression. The output of a CoMFA analysis is a contour map that visually represents regions where modifications to the steric and electrostatic properties would likely lead to an increase or decrease in activity. For example, in a study of 6-aryl-5-cyano-pyrimidine derivatives, a CoMFA model yielded a high cross-validation coefficient (q² = 0.802) and non-cross-validated coefficient (r²_ncv = 0.979), indicating a robust and predictive model.

Comparative Molecular Similarity Indices Analysis (CoMSIA) is an extension of CoMFA that calculates additional descriptor fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. This often provides a more nuanced and interpretable model of the SAR. A CoMSIA model for the same 6-aryl-5-cyano-pyrimidine series also showed strong predictive power (q² = 0.799, r²_ncv = 0.982), highlighting the importance of electrostatic, hydrophobic, and hydrogen bond donor fields in determining the inhibitory activity. These 3D-QSAR studies suggest that specific, localized modifications to the molecular structure can significantly impact biological activity.

The statistical parameters from a representative 3D-QSAR study on a related compound series are shown below.

| Model | q² (Cross-validated r²) | r²_ncv (Non-cross-validated r²) | Key Contributing Fields |

|---|---|---|---|

| CoMFA | 0.802 | 0.979 | Steric, Electrostatic |

| CoMSIA | 0.799 | 0.982 | Electrostatic, Hydrophobic, H-bond Donor |

Fragment-Based QSAR Approaches

The underlying assumption is that the contribution of a particular fragment to the biological activity is transferable across a series of molecules. By analyzing a dataset of compounds, it is possible to derive quantitative contributions for various fragments. This information can then be used to virtually assemble new molecules with predicted activities by combining fragments in novel ways. This approach can be highly effective in exploring a vast chemical space and identifying promising new combinations of structural motifs for synthesis.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. It is a powerful tool for elucidating the potential mechanism of action of a compound by visualizing its binding mode at the atomic level. For analogues of this compound, docking simulations are used to understand how they interact with their biological targets, providing insights that complement experimental SAR data.

The process involves placing the ligand in the binding site of the receptor and sampling different conformations and orientations of the ligand. A scoring function is then used to estimate the binding affinity for each pose, with lower scores typically indicating more favorable binding.

Binding Mode Analysis and Interaction Hotspots

Following the docking simulation, a detailed analysis of the most favorable binding poses is conducted to identify key interactions between the ligand and the receptor. This binding mode analysis is crucial for understanding the molecular basis of the compound's activity.

Interaction hotspots are specific amino acid residues within the receptor's binding site that form critical contacts with the ligand. Common types of interactions identified through this analysis include:

Hydrogen Bonds: These are crucial for specificity and affinity, often involving the amide or cyano groups of the ligand and polar residues in the protein.

Hydrophobic Interactions: The diphenylpropyl moiety is likely to engage in significant hydrophobic interactions with nonpolar residues in the binding pocket.

Pi-Pi Stacking: Interactions between the aromatic rings of the ligand and aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the receptor.

By identifying these interaction hotspots, researchers can rationalize the observed SAR. For example, if a particular substituent leads to increased activity, docking may reveal that it forms a new, favorable hydrogen bond or hydrophobic interaction within the binding site. This knowledge is invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its interactions with the target, thereby improving its potency and selectivity.

Prediction of Binding Affinities

No publicly available studies were identified that predict the binding affinities of this compound analogues to any specific biological target. Such studies would typically involve computational methods like molecular docking and free energy calculations, which require a known target and a set of synthesized or virtually designed analogues. The absence of this information in the public domain prevents the creation of a data table or a detailed analysis of predicted binding affinities.

Computational Lead Optimization Strategies

Information regarding computational lead optimization strategies specifically for this compound is not available in the reviewed literature. Lead optimization is a critical step in drug discovery that involves iteratively modifying a compound to improve its efficacy, selectivity, and pharmacokinetic properties. This process relies on computational tools to guide the design of new analogues. Without initial SAR data or a confirmed biological target for the lead compound, computational optimization studies are not feasible.

Biological Activities and Molecular Mechanistic Insights of 2 Cyano N 3,3 Diphenylpropyl Acetamide Derivatives

Enzyme Modulation and Receptor Binding Studies

Research into 2-cyano-N-(3,3-diphenylpropyl)acetamide and its related compounds has revealed significant interactions with various enzymes and receptor pathways, highlighting their potential as modulators of biological processes, particularly in the context of inflammation.

Inhibition of Inflammatory Mediators (e.g., Nitrite (B80452), Cytokines like IL-1β, TNFα)

A notable derivative, (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), has demonstrated considerable anti-inflammatory properties by modulating key inflammatory mediators. nih.govnih.gov In in vitro studies using macrophage cultures, JMPR-01 was shown to significantly reduce the production of nitrite and the pro-inflammatory cytokine Interleukin-1β (IL-1β) at various concentrations. nih.gov Furthermore, the production of Tumor Necrosis Factor-alpha (TNFα) was also markedly decreased at concentrations of 50 µM and 25 µM of JMPR-01. nih.gov

These findings indicate that the anti-inflammatory effects of these compounds are, at least in part, due to their ability to suppress the synthesis of critical signaling molecules involved in the inflammatory cascade.

Table 1: Effect of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) on Inflammatory Mediators in Macrophage Cultures

| Concentration (µM) | Nitrite Production Inhibition | IL-1β Production Inhibition | TNFα Production Inhibition |

| 50 | Significant Reduction | Significant Reduction | Significant Reduction |

| 25 | Significant Reduction | Significant Reduction | Significant Reduction |

| 12.5 | Significant Reduction | Significant Reduction | Not specified |

| 6.25 | Significant Reduction | Significant Reduction | Not specified |

Data extracted from a study on the anti-inflammatory potential of JMPR-01. nih.gov

Targeting Specific Enzymes (e.g., LT-A4-H, PDE4B, COX-2, 5-LOX, iNOS, Peroxiredoxin 5)

To elucidate the molecular targets of these compounds, in silico molecular docking studies have been performed. For the derivative JMPR-01, these studies investigated its interaction with several key enzymes involved in inflammation. The enzymes targeted included Leukotriene A4 Hydrolase (LT-A4-H), Phosphodiesterase-4B (PDE4B), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), and inducible Nitric Oxide Synthase (iNOS). nih.gov

The results of these docking studies indicated that JMPR-01 exhibited satisfactory coupling, particularly with LT-A4-H, PDE4B, and iNOS, suggesting that its anti-inflammatory effects may be mediated through the inhibition of these enzymes. nih.gov While specific inhibitory concentrations (IC50) or kinetic data are not detailed in the available literature, the in silico data points towards a multi-targeted enzymatic inhibition mechanism. There is no available information in the searched literature regarding the interaction of these compounds with Peroxiredoxin 5.

Table 2: In Silico Molecular Docking Results for (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01) with Inflammatory Enzymes

| Target Enzyme | Docking Interaction |

| Leukotriene A4 Hydrolase (LT-A4-H) | Satisfactory Coupling |

| Phosphodiesterase-4B (PDE4B) | Satisfactory Coupling |

| Inducible Nitric Oxide Synthase (iNOS) | Satisfactory Coupling |

| Cyclooxygenase-2 (COX-2) | Investigated |

| 5-Lipoxygenase (5-LOX) | Investigated |

Based on molecular docking studies reported in the literature. nih.gov

Modulation of Receptor Pathways (e.g., ERα receptor)

Currently, there is a lack of available scientific literature detailing the modulation of receptor pathways, including the Estrogen Receptor Alpha (ERα), by this compound or its close derivatives.

Cellular Pathway Perturbations

The biological activities of this compound derivatives extend to their effects on cellular pathways, particularly those involved in the immune response and cell proliferation.

Effects on Macrophage Cultures and Immunomodulation

The immunomodulatory potential of these compounds has been demonstrated through their effects on macrophage cultures. nih.gov Macrophages are pivotal cells in the inflammatory process, and the ability of JMPR-01 to reduce the production of nitrite and pro-inflammatory cytokines (IL-1β and TNFα) in these cells highlights its direct impact on cellular inflammatory responses. nih.gov These in vitro assays were conducted at non-cytotoxic concentrations, indicating that the observed effects were due to specific immunomodulation rather than general cellular toxicity. nih.gov This suggests that this compound derivatives can perturb cellular signaling pathways that lead to the expression of inflammatory mediators in macrophages.

Mechanisms of Antiproliferative Action (e.g., cell cycle arrest, apoptosis induction)

While the broader class of cyano-acetamide derivatives has been investigated for anticancer properties, there is limited specific information in the available scientific literature regarding the detailed mechanisms of antiproliferative action, such as cell cycle arrest and apoptosis induction, for this compound and its immediate derivatives. Further research is required to elucidate the specific cellular and molecular events that may underlie any potential antiproliferative effects.

Antimicrobial Spectrum and Mechanisms (Antibacterial, Antifungal)

The acetamide (B32628) scaffold is a recurring motif in compounds exhibiting antimicrobial properties. Studies on novel acetamide derivatives have demonstrated a potential for both antibacterial and antibiofilm activities.

Antibacterial and Antifungal Activity: Research into 2-mercaptobenzothiazole (B37678) acetamide derivatives showed that these compounds possess moderate to good antibacterial activity against both Gram-positive and Gram-negative bacterial species. nih.gov In one study, specific derivatives exhibited significant antibacterial action, comparable to the standard drug levofloxacin. nih.gov Furthermore, these potent compounds also showed promising antibiofilm potential, in some cases exceeding that of the standard drug cefadroxil. nih.gov

Similarly, other research has focused on synthesizing various heterocyclic compounds from 2-cyano-N-arylacetamide precursors. ekb.eg Biological screening of these synthesized molecules, which include thiazoles, dihydropyridines, and iminocoumarins, confirmed antimicrobial activities against several strains of bacteria and fungi. ekb.eg Unsaturated 2-cyanoacetamide (B1669375) derivatives have also been evaluated for their in vitro antibacterial properties against pathogenic human bacteria, showing effectiveness against both gram-positive and gram-negative strains. nih.gov

Mechanisms of Action: The mechanisms behind the antimicrobial action of acetamide derivatives are multifaceted. Molecular docking studies on potent 2-mercaptobenzothiazole acetamide derivatives suggest that their antibacterial mechanism may involve the inhibition of essential bacterial enzymes. nih.gov These studies indicated that the molecules could fit into the same hydrophobic pockets as levofloxacin, targeting bacterial kinases and DNA gyrases. nih.gov

For antifungal agents, common mechanisms include the inhibition of ergosterol (B1671047) synthesis, which is a critical component of the fungal cell membrane, or the inhibition of macromolecular synthesis. nih.gov While not studied directly for the title compound, these represent plausible mechanisms for cyanoacetamide derivatives exhibiting antifungal properties. nih.govgoogle.com

Insecticidal Activity and Mode of Action

A significant body of research points to the potent insecticidal activity of 2-cyanoacetamide derivatives against various agricultural pests.

Insecticidal Spectrum: Studies have demonstrated the efficacy of these compounds against multiple insect species. For instance, derivatives of 2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide have shown high insecticidal activity against the cowpea aphid (Aphis craccivora), with LC50 values indicating potency comparable to or greater than the commercial insecticide acetamiprid. researchgate.netuniv-eloued.dzaun.edu.egperiodikos.com.br

Other synthetic 2-cyanoacetamide derivatives have proven effective against the cotton mealybug (Phenacoccus solenopsis) and the fall armyworm (Spodoptera frugiperda). researchgate.netresearchgate.net One study on S. frugiperda larvae found a specific derivative, designated Ar1, to be the most effective against 1st and 2nd larval instars. researchgate.net Further research has also highlighted the activity of related diamide (B1670390) compounds against pests like the diamondback moth (Plutella xylostella). scielo.br

Table 1: Insecticidal Activity of various 2-Cyanoacetamide Derivatives

| Compound | Target Pest | Exposure Time | LC50 (ppm) |

|---|---|---|---|

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | 24 h | 0.192 researchgate.netuniv-eloued.dz |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | 48 h | 0.041 researchgate.netuniv-eloued.dz |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Adults) | 24 h | 1.233 researchgate.netuniv-eloued.dz |

| 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Adults) | 48 h | 0.142 researchgate.netuniv-eloued.dz |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | 24 h | 0.029 aun.edu.eg |

| N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide | Aphis craccivora (Nymphs) | 48 h | 0.006 aun.edu.eg |

| Synthetic Derivative Ar1 | Spodoptera frugiperda (1st Instar) | - | 781.65 (µLL¯¹) researchgate.net |

| Synthetic Derivative Ar1 | Spodoptera frugiperda (2nd Instar) | - | 904.39 (µLL¯¹) researchgate.net |

| Cyanoacetamide Derivative (1) | Phenacoccus solenopsis (Adult) | 48 h | 213 researchgate.net |

Mode of Action: The mode of action for these insecticidal compounds appears to be complex. Biochemical studies on S. frugiperda treated with a potent cyanoacetamide derivative revealed significant alterations in key enzyme activities. researchgate.net The compound caused a notable decrease in the activity of protease, amylase, and Na+K+ATPase. researchgate.net This suggests that the insecticidal mechanism may involve the disruption of digestion, energy metabolism, and ion balance.

Furthermore, these compounds can interfere with physiological processes like silk production in lepidopteran larvae. Treatment with these derivatives led to a dramatic reduction in the silk spinning ratio of S. frugiperda larvae. researchgate.net Structure-activity relationship analyses also indicate that the presence of the cyano (-CN) group is crucial for the observed insecticidal potency. researchgate.net

Antioxidant Activities and Radical Scavenging Mechanisms

Derivatives of acetamide, including those with a diphenylpropyl structure, have been investigated for their ability to counteract oxidative stress.

Radical Scavenging Activity: In vitro antioxidant assays have confirmed the radical scavenging properties of this class of compounds. nih.govmdpi.comnih.gov A study on newly synthesized acetamide derivatives, including N-(3,3-diphenylpropyl) acetamide variants, tested their ability to scavenge the ABTS (2,2'-azino-bis-(3-ethylbenzothiazoline-6-sulfonic acid)) radical. nih.govresearchgate.net This test measures the capacity of a compound to donate a hydrogen atom or an electron to neutralize free radicals. Similarly, the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay has been used to evaluate the antioxidant capacity of flavonoid acetamide derivatives, which showed significant free radical scavenging activity. mdpi.comnih.gov

Cellular Antioxidant Mechanisms: Beyond direct radical scavenging, these compounds have shown effects within cellular models of oxidative stress. nih.gov In studies using macrophage cell lines (J774.A1) stimulated with pro-oxidants, certain acetamide derivatives demonstrated an ability to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.govnih.govresearchgate.net The overproduction of ROS and NO is a hallmark of oxidative stress and inflammation, suggesting that these compounds can modulate cellular redox environments. The reduction of ROS and NO production by these derivatives points to their potential to interfere with the downstream pathways of oxidative cellular damage. nih.govresearchgate.net

Investigation of Molecular Targets and Downstream Pathways

The biological activities of this compound derivatives can be traced to their interactions with specific molecular targets, which in turn modulate downstream cellular pathways.

Antimicrobial Targets: As indicated by in silico studies, key molecular targets for antibacterial action are likely essential bacterial enzymes. nih.gov The predicted binding of acetamide derivatives to bacterial kinases and DNA gyrases suggests a mechanism that disrupts cellular replication, repair, and signaling, leading to bacterial cell death. nih.gov

Insecticidal Targets: The mode of action in insects points towards the inhibition of critical enzymes. The observed reduction in protease and amylase activity suggests that the digestive physiology of the insect is a primary target. researchgate.net Additionally, the inhibition of Na+K+ATPase, an enzyme crucial for maintaining electrochemical gradients across cell membranes, indicates a disruption of the insect's nervous system and ion transport pathways. researchgate.net The interference with silk production implies a complex interaction with the hormonal or cellular machinery governing this process. researchgate.net

Antioxidant-Related Pathways: In mammalian cells, the downstream effects of acetamide derivatives relate to the mitigation of oxidative and inflammatory pathways. By reducing the cellular levels of ROS and NO, these compounds can influence signaling cascades that are activated by oxidative stress. nih.govresearchgate.net This includes pathways leading to the production of pro-inflammatory mediators. The ability to decrease NO production in lipopolysaccharide (LPS)-stimulated macrophages suggests an interaction with the inducible nitric oxide synthase (iNOS) pathway. nih.govresearchgate.net

Advanced Research Applications and Future Trajectories in Cyanoacetamide Chemistry

Design of Novel Chemical Probes for Biological Systems

While 2-cyano-N-(3,3-diphenylpropyl)acetamide itself is not primarily documented as a chemical probe, its underlying cyanoacetamide structure is a valuable starting point for the synthesis of such tools. Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems. nih.gov The synthetic tractability of cyanoacetamides allows for the systematic introduction of various functional groups, which can be tailored to interact with specific protein targets. For instance, derivatives of this scaffold have been used to synthesize probes for nicotinic receptors, demonstrating the potential of this chemical class in neurobiology research. periodikos.com.br The core structure's ability to participate in diverse chemical reactions facilitates the attachment of reporter groups, such as fluorophores or biotin (B1667282) tags, which are essential for visualizing and isolating biological targets.

Exploration of Bioorthogonal Chemistry Applications

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biological processes. nih.govresearchgate.net These reactions rely on abiotic functional groups that are mutually reactive but inert to the complex cellular environment. nih.gov Key examples include the strain-promoted azide-alkyne cycloaddition (SPAAC) and the inverse electron-demand Diels-Alder reaction, often called tetrazine ligation. nih.govresearchgate.net

The cyanoacetamide scaffold possesses reactive sites, notably the active methylene (B1212753) group, that can be functionalized to incorporate bioorthogonal handles like strained alkynes or azides. This functionalization would render molecules like this compound, or its analogues, capable of participating in bioorthogonal ligations. Such capabilities would enable real-time tracking and imaging of these molecules in living cells, providing deeper insights into their distribution, metabolism, and mechanism of action. nih.gov This represents a forward-looking trajectory for cyanoacetamide research, bridging synthetic chemistry with advanced cell biology.

Development of Privileged Chemical Scaffolds for Diverse Biological Targets

A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets. nih.gov The benzodiazepine (B76468) structure is a classic example. pageplace.de The cyanoacetamide unit is a powerful precursor for the synthesis of numerous heterocyclic compounds that are themselves considered privileged scaffolds. ekb.egresearchgate.net Through multicomponent reactions and heteroannulations, the simple cyanoacetamide core can be elaborated into complex structures such as quinolines, pyrimidines, pyridines, and thiazoles. ekb.egnih.gov These resulting heterocyclic systems are prevalent in a vast number of approved drugs and biologically active natural products, underscoring their importance in medicinal chemistry. ufrj.br Therefore, the cyanoacetamide framework serves as a foundational building block, providing rapid access to structurally diverse and biologically relevant chemical matter. nih.gov

Synthetic Methodology Innovations and Sustainable Chemical Processes

The conventional synthesis of this compound involves the condensation reaction between 3,3-diphenylpropylamine (B135516) and a cyanoacetic acid derivative. However, significant innovations are being made in the synthesis of the broader cyanoacetamide class, with a strong emphasis on sustainability and efficiency.

Green chemistry principles are increasingly being applied, utilizing methods such as microwave-assisted synthesis to accelerate reaction times and improve yields. nih.goveurekaselect.com The Knoevenagel condensation, a key reaction for forming cyanoacetamide derivatives, has been optimized using green solvents like water (in NaCl solution) or ethanol, coupled with microwave irradiation, achieving high yields in as little as 35 minutes. eurekaselect.com Furthermore, novel catalytic systems, such as amorphous carbon-supported sulfonic acid, are being developed to facilitate multi-component reactions for synthesizing complex pyrrole (B145914) derivatives from cyanoacetamide precursors in a more environmentally friendly manner. rsc.org Other process innovations include the direct use of liquid ammonia (B1221849) in the synthesis of the parent cyanoacetamide, which lowers the reaction temperature and saves energy compared to traditional methods. google.com

Innovations in Cyanoacetamide Synthesis

| Method | Key Features | Advantages |

|---|---|---|

| Microwave-Assisted Knoevenagel Condensation | Use of microwave irradiation, often with green solvents (e.g., EtOH, NaCl solution). eurekaselect.com | Rapid reaction times (minutes), high yields (70-99%), reduced energy consumption. eurekaselect.com |

| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to build molecular complexity. nih.gov | High efficiency, atom economy, and rapid access to diverse compound libraries. nih.gov |

| Novel Solid Acid Catalysis | Employing catalysts like amorphous carbon-supported sulfonic acid. rsc.org | Greener approach, catalyst reusability, high yields in multi-component syntheses. rsc.org |

| Optimized Ammonolysis | Direct reaction of methyl cyanoacetate (B8463686) with liquid ammonia at low temperatures. google.com | Simplified process, energy savings, and stable, high reaction yields (>96%). google.com |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The design and optimization of cyanoacetamide derivatives are increasingly being accelerated by artificial intelligence (AI) and machine learning (ML). nih.govnih.gov These in silico tools are employed across the drug discovery pipeline, from initial hit identification to lead optimization. wiley-vch.de For the cyanoacetamide class, computational methods are widely used to predict biological activity and physicochemical properties.

Molecular docking is a primary technique used to simulate the binding of a ligand to the active site of a target protein. nih.govnih.gov Studies on this compound have used docking to suggest potential interactions with inflammatory enzymes like COX-2 and iNOS. Similar studies on other cyanoacetamide derivatives have predicted their binding to various antimicrobial and anticancer targets. ekb.egmdpi.com Beyond docking, Density Functional Theory (DFT) calculations are used to understand the electronic structure and reactivity of these molecules. researchgate.nettandfonline.com Furthermore, predictive models for ADMET (Adsorption, Distribution, Metabolism, Excretion, and Toxicity) are employed to assess the drug-likeness of novel compounds early in the design process, helping to reduce late-stage failures. nih.govmdpi.com These computational approaches enable the rapid screening of virtual libraries and the prioritization of compounds for synthesis and experimental testing. nih.govnih.gov

Advancing Understanding of Molecular Interactions for Therapeutic Development